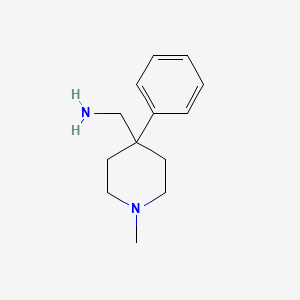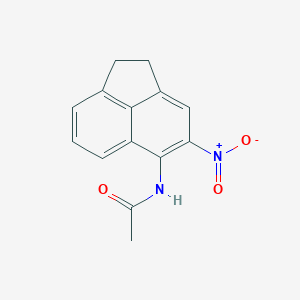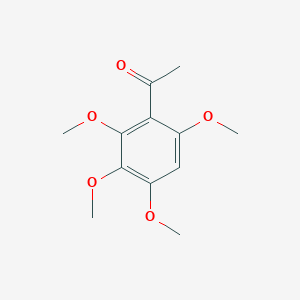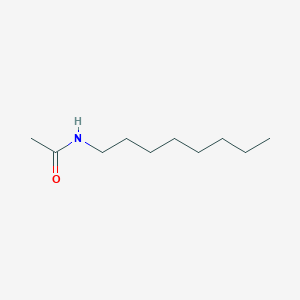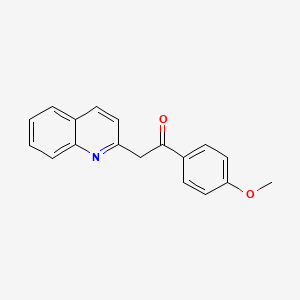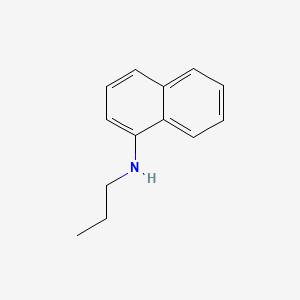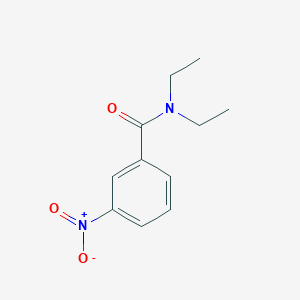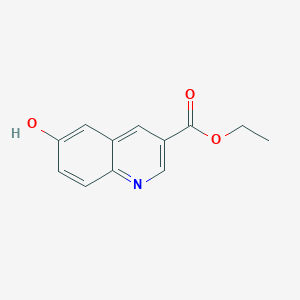
Ethyl 6-hydroxyquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 6-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO31. It has a molecular weight of 217.22 g/mol12. The IUPAC name for this compound is ethyl 6-hydroxy-3-quinolinecarboxylate12. It is a solid substance2 and is typically stored at 4°C2.
Synthesis Analysis
The synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate derivatives has been reported in the literature3. For instance, Ethyl 6-N-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate has been synthesized from pyrocatechol in six steps with an overall yield of 39.3%4.
Molecular Structure Analysis
The InChI code for Ethyl 6-hydroxyquinoline-3-carboxylate is 1S/C12H11NO3/c1-2-16-12(15)9-5-8-6-10(14)3-4-11(8)13-7-9/h3-7,14H,2H2,1H312. The Canonical SMILES string is CCOC(=O)C1=CN=C2C=CC(=CC2=C1)O1.
Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 6-hydroxyquinoline-3-carboxylate are not readily available in the retrieved data. However, it’s worth noting that compounds containing the hydroxyquinoline moiety are known to undergo a variety of chemical reactions due to their phenolic properties5.Physical And Chemical Properties Analysis
Ethyl 6-hydroxyquinoline-3-carboxylate has a molecular weight of 217.22 g/mol12. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 41. The compound has a rotatable bond count of 31. The exact mass and the monoisotopic mass of the compound are 217.07389321 g/mol1. The topological polar surface area is 59.4 Ų1.
Applications De Recherche Scientifique
Antimicrobial Applications
Ethyl 6-hydroxyquinoline-3-carboxylate and its derivatives have shown significant potential in antimicrobial applications. Abdel-Mohsen (2014) described the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives, demonstrating significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014). Similarly, other studies have synthesized and evaluated derivatives of ethyl 6-hydroxyquinoline-3-carboxylate, revealing their antibacterial properties against different bacterial strains (Sheu et al., 1998).
Antiviral Applications
Liu et al. (2008) synthesized non-nucleoside derivatives of ethyl 6-hydroxyquinoline-3-carboxylate and evaluated their effects on HepG2.2.15 cells. The study found that most compounds inhibited the expression of viral antigens and displayed excellent inhibitory activity against the replication of Hepatitis B virus DNA (Liu et al., 2008).
Anticoccidial Activity
Zou et al. (2009) and Yan et al. (2010) designed and synthesized novel ethyl 6-hydroxyquinoline-3-carboxylate derivatives, demonstrating their anticoccidial activities against Eimeria tenella in chicken feed. These compounds were found to be effective in controlling coccidiosis in poultry (Zou et al., 2009); (Yan et al., 2010).
Analytical Chemistry Applications
In analytical chemistry, ethyl 6-hydroxyquinoline-3-carboxylate derivatives have been used in the determination of compounds in animal feed. Hoodless and Weston (1970) described a gas chromatographic method for determining ethyl 6,7-di-isobutoxy-4-hydroxyquinoline-3-carboxylate in animal feeding stuffs (Hoodless & Weston, 1970).
Safety And Hazards
Orientations Futures
Ethyl 6-hydroxyquinoline-3-carboxylate and its derivatives have potential therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds5. Further research and development could lead to the discovery of new drugs against numerous diseases5.
Propriétés
IUPAC Name |
ethyl 6-hydroxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-8-6-10(14)3-4-11(8)13-7-9/h3-7,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAXVLCDNYNJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289605 | |
| Record name | ethyl 6-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-hydroxyquinoline-3-carboxylate | |
CAS RN |
6972-86-7 | |
| Record name | Ethyl 6-hydroxy-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 62370 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6972-86-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 6-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



